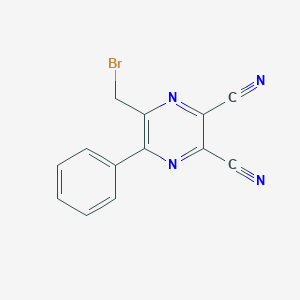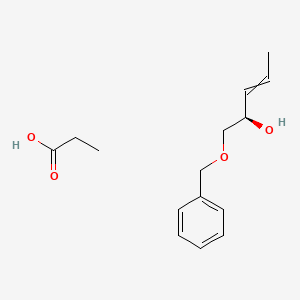
Propanoic acid--(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is a complex organic compound that features both a propanoic acid group and a benzyloxy group attached to a pent-3-en-2-ol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pent-3-en-2-ol Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones.
Introduction of the Benzyloxy Group: This step might involve the reaction of the intermediate with benzyl alcohol under acidic or basic conditions.
Addition of the Propanoic Acid Group: This could be done through esterification or amidation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The double bond in the pent-3-en-2-ol backbone can be reduced to a single bond.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce a saturated alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for pharmaceutical applications, such as drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) exerts its effects depends on its interactions with molecular targets. These could include:
Enzyme Inhibition or Activation: The compound might interact with specific enzymes, altering their activity.
Receptor Binding: It could bind to cellular receptors, triggering a biological response.
Pathway Modulation: The compound might influence biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid groups.
Benzyloxy compounds: Molecules featuring the benzyloxy functional group.
Pent-3-en-2-ol derivatives: Compounds with a similar pent-3-en-2-ol backbone.
Uniqueness
Propanoic acid–(2R)-1-(benzyloxy)pent-3-en-2-ol (1/1) is unique due to the combination of these functional groups in a single molecule, which may confer distinct chemical and biological properties not found in other compounds.
Propriétés
Numéro CAS |
196392-72-0 |
|---|---|
Formule moléculaire |
C15H22O4 |
Poids moléculaire |
266.33 g/mol |
Nom IUPAC |
(2R)-1-phenylmethoxypent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C12H16O2.C3H6O2/c1-2-6-12(13)10-14-9-11-7-4-3-5-8-11;1-2-3(4)5/h2-8,12-13H,9-10H2,1H3;2H2,1H3,(H,4,5)/t12-;/m1./s1 |
Clé InChI |
RJHHNRSPQULRPN-UTONKHPSSA-N |
SMILES isomérique |
CCC(=O)O.CC=C[C@H](COCC1=CC=CC=C1)O |
SMILES canonique |
CCC(=O)O.CC=CC(COCC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
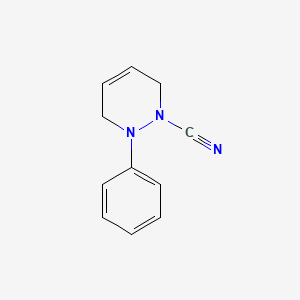
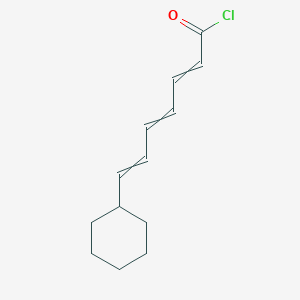
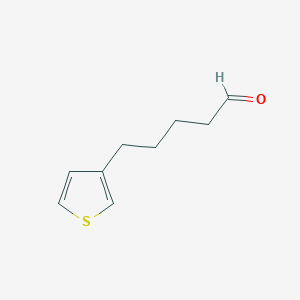
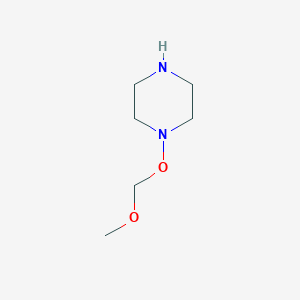

![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
